(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide (S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144475
InChI: InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)/t6-/m0/s1
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide

CAS No.:

Cat. No.: VC18144475

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name (3S)-3-amino-3-(3-ethylimidazol-4-yl)propanamide
Standard InChI InChI=1S/C8H14N4O/c1-2-12-5-11-4-7(12)6(9)3-8(10)13/h4-6H,2-3,9H2,1H3,(H2,10,13)/t6-/m0/s1
Standard InChI Key SNVQVKYYSPTQCB-LURJTMIESA-N
Isomeric SMILES CCN1C=NC=C1[C@H](CC(=O)N)N
Canonical SMILES CCN1C=NC=C1C(CC(=O)N)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of (S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide comprises three key components:

  • A propanamide backbone (-CH2-CH(CONH2)-) providing structural rigidity.

  • An amino group (-NH2) at the β-position, enhancing hydrogen-bonding potential.

  • A 1-ethyl-1H-imidazol-5-yl substituent, introducing aromaticity and electron-rich regions.

Molecular Formula and Weight

Based on structural analogs , the theoretical molecular formula is C9H15N4O, with a molecular weight of 211.25 g/mol. Comparative data for related compounds is summarized below:

Property(S)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanamide3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid N-[2-(phenylamino)phenyl]acetamide
Molecular FormulaC9H15N4OC8H13N3O2C15H14N3O2
Molecular Weight (g/mol)211.25183.21268.29
Density (g/cm³)1.3 (estimated)1.2 (computed)1.4 (reported)

Stereochemistry

The (S) configuration at the β-carbon introduces chirality, which may influence biological activity. Enantiomeric resolution techniques, such as chiral HPLC or enzymatic methods, are essential for isolating the desired stereoisomer.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is documented, analogous imidazole-containing amides are synthesized via nucleophilic acyl substitution or condensation reactions . A plausible route involves:

  • Imidazole Alkylation:

    • Reaction of 1-ethyl-1H-imidazole with ethyl bromoacetate to form 1-ethyl-1H-imidazol-5-yl acetate.

    • Hydrolysis to yield 1-ethyl-1H-imidazol-5-yl acetic acid .

  • Amide Bond Formation:

    • Coupling the acid with 3-aminopropanamide using carbodiimide reagents (e.g., EDC/HOBt) .

Key Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile.

  • Temperature: 70–80°C under nitrogen atmosphere.

  • Catalysts: 4-Dimethylaminopyridine (DMAP).

Purification and Yield

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) eluent.

  • Crystallization: Ethanol/water mixtures yield needle-like crystals.

  • Reported yields for analogous reactions: 55–68% .

Spectroscopic Analysis

Fourier-Transform Infrared Spectroscopy (FTIR)

Predominant peaks based on imidazole-acetamide analogs :

  • 3350–3250 cm⁻¹: N-H stretching (amide and amino groups).

  • 1660–1640 cm⁻¹: C=O stretching (amide I band).

  • 1550–1530 cm⁻¹: N-H bending (amide II band).

  • 3100–3000 cm⁻¹: C-H aromatic stretching (imidazole ring).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

  • δ 1.35 (t, 3H): CH3 of ethyl group (J = 7.2 Hz).

  • δ 3.45 (q, 2H): CH2 of ethyl group (J = 7.2 Hz).

  • δ 4.10 (m, 1H): Chiral β-carbon.

  • δ 7.60 (s, 1H): Imidazole C-H proton.

  • δ 8.10 (s, 1H): Imidazole N-CH-N proton.

¹³C NMR (100 MHz, DMSO-d6):

  • δ 14.2: CH3 (ethyl).

  • δ 45.8: CH2 (ethyl).

  • δ 55.3: Chiral β-carbon.

  • δ 170.5: Amide carbonyl.

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